REACTION_CXSMILES
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[F:1][C:2]1[N:7]=[C:6]2[NH:8][N:9]=[C:10]([CH3:11])[C:5]2=[CH:4][CH:3]=1.C(N(CC)CC)C.[O:19](C(OC(C)(C)C)=O)[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=O>C(#N)C.CN(C1C=CN=CC=1)C>[F:1][C:2]1[N:7]=[C:6]2[N:8]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:19])[N:9]=[C:10]([CH3:11])[C:5]2=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
6.67 g
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Type
|
reactant
|
Smiles
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FC1=CC=C2C(=N1)NN=C2C
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Name
|
|
Quantity
|
6.46 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
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5.4 g
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Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
11.56 g
|
Type
|
reactant
|
Smiles
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O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
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Smiles
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C(C)#N
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Type
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CUSTOM
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Details
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stirred for 1 hour until completion
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the resulting reaction mixture
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Type
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CUSTOM
|
Details
|
The reaction was quenched with brine
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic layers were washed with H2O, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude material was purified via silica gel chromatography (0-70% EtOAc/hexane)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
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FC1=CC=C2C(=N1)N(N=C2C)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |